Product packaging for Eletriptan Hydrobromide(Cat. No.:CAS No. 177834-92-3)

Eletriptan Hydrobromide

Cat. No.: B1671170
CAS No.: 177834-92-3
M. Wt: 463.4 g/mol
InChI Key: UTINOWOSWSPFLJ-FSRHSHDFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The Neurovascular Theory of Migraine Pathophysiology and Serotonin's Role

The understanding of migraine has evolved from a purely vascular theory to the more comprehensive neurovascular theory. medscape.com This current theory posits that migraine is primarily a neurogenic process with secondary effects on cerebral blood vessels. medscape.com A key player in this complex process is the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT). news-medical.net

The neurovascular theory suggests that a series of neural events, potentially originating in the brainstem, leads to the activation of the trigeminal nerve. news-medical.netmdpi.com This activation causes the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which in turn lead to vasodilation of cranial blood vessels and neurogenic inflammation. mdpi.comnih.govpatsnap.com This cascade of events is believed to be the underlying cause of the debilitating pain associated with migraine.

Serotonin's role is multifaceted. Low levels of serotonin are thought to contribute to the dilation of blood vessels, a key feature of migraine attacks. news-medical.netnih.gov Furthermore, specific serotonin receptors, namely the 5-HT1B and 5-HT1D subtypes, are found on cranial blood vessels and trigeminal nerve endings, respectively. medscape.comnih.gov This localization makes them prime targets for therapeutic intervention.

Overview of Triptan Class of Antimigraine Drugs as Selective Serotonin Receptor Agonists

Triptans are a class of drugs specifically designed to be selective agonists for the 5-HT1B and 5-HT1D receptors. researchgate.netmedscape.com Their therapeutic action is attributed to their ability to:

Induce vasoconstriction: By activating 5-HT1B receptors on the smooth muscle of dilated intracranial blood vessels, triptans help to counteract the vasodilation that occurs during a migraine attack. patsnap.comwikipedia.org

Inhibit neuropeptide release: Activation of 5-HT1D receptors on presynaptic trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides like CGRP and substance P. nih.govpatsnap.com

Reduce pain signal transmission: Triptans are also thought to modulate pain signal transmission within the trigeminal nucleus caudalis in the brainstem. patsnap.comnih.gov

This targeted mechanism of action makes triptans highly effective in aborting migraine attacks. wikipedia.org

The development of triptans marked a significant breakthrough in migraine therapy, representing the first successful mechanism-based treatment. researchgate.net The first triptan, sumatriptan (B127528), became clinically available in the early 1990s. wikipedia.orgmedicalnewstoday.com Its success spurred the development of a second generation of triptans, including zolmitriptan (B1197), naratriptan (B1676958), rizatriptan (B1679398), almotriptan (B1666892), frovatriptan, and eletriptan (B1671169). wikipedia.orgwikipedia.org These newer agents often exhibit improved pharmacokinetic profiles, such as higher oral bioavailability and longer half-lives, compared to sumatriptan. researchgate.net

The clinical significance of triptans is immense. They are considered first-line therapy for moderate to severe migraine attacks and have demonstrated superior efficacy compared to many non-specific analgesics. researchgate.netdroracle.ai The American Headache Society recognized the development of triptans as the most important breakthrough in headache medicine in 50 years. researchgate.netmedicalnewstoday.com

Eletriptan, a second-generation triptan, distinguishes itself within its class through its pharmacokinetic and pharmacodynamic properties. nih.gov It is a potent and selective agonist at the 5-HT1B, 5-HT1D, and 5-HT1F receptors. wikipedia.orgmedlink.com

Clinical trials have consistently shown eletriptan to be highly effective. In comparative studies, eletriptan has demonstrated superior efficacy to sumatriptan and naratriptan. nih.gov One meta-analysis found that eletriptan had the highest odds ratio for pain-free response at two hours compared to other oral triptans and non-steroidal anti-inflammatory drugs (NSAIDs). texas.gov Another study comparing eletriptan to zolmitriptan found that eletriptan was superior in achieving a 2-hour headache response. researchgate.net

The following table provides a comparative overview of some key pharmacokinetic properties of various triptans:

DrugBioavailabilityHalf-life (hours)
Eletriptan ~50% researchgate.netnih.gov4-7 researchgate.net
Sumatriptan 14-15%~2
Zolmitriptan 40-48%~3
Naratriptan 63-74%~6
Rizatriptan 45%~2-3
Almotriptan ~70%~3-4
Frovatriptan 24-30%~26

This table presents approximate values and can vary between individuals.

Historical Context of Eletriptan Hydrobromide Research and Development

The development of this compound was part of the broader effort to improve upon the first generation of triptans. Pfizer Inc. was instrumental in the research and development of eletriptan, which was approved by the U.S. Food and Drug Administration (FDA) in December 2002 for the acute treatment of migraine. wikipedia.orgpatsnap.com Research focused on creating a compound with a favorable pharmacokinetic profile to ensure rapid absorption and a consistent therapeutic effect. nih.gov Studies have explored various formulations of this compound, including immediate-release buccal films and orodispersible tablets, to enhance its onset of action. nih.govijpsjournal.com

Significance of this compound in Migraine Management Paradigms

This compound has established itself as a significant option in the armamentarium for acute migraine treatment. Its consistent efficacy, rapid onset of action, and favorable tolerability profile make it a valuable choice for many patients. nih.gov Clinical evidence supports its use as a first-line treatment for moderate to severe migraine attacks. nih.gov The availability of a highly effective triptan like eletriptan provides clinicians and patients with a reliable tool to manage the debilitating symptoms of migraine, thereby improving quality of life.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27BrN2O2S B1671170 Eletriptan Hydrobromide CAS No. 177834-92-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[2-(benzenesulfonyl)ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2S.BrH/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20;/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTINOWOSWSPFLJ-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001016113
Record name Eletriptan hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177834-92-3
Record name Eletriptan hydrobromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177834-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eletriptan Hydrobromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0177834923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eletriptan hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001016113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-3-[(1-Methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)ethyl]indole hydrobromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ELETRIPTAN HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M41W832TA3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacokinetic Profile and Biotransformation of Eletriptan Hydrobromide

Absorption Characteristics

Eletriptan (B1671169) is characterized by its rapid and effective absorption following oral administration hres.canih.gov.

Following oral intake, eletriptan is well absorbed from the gastrointestinal tract fda.govdrugs.comrxlist.comfda.gov. Peak plasma levels (Tmax) in healthy subjects are typically reached in approximately 1.5 hours hres.cafda.govdrugs.comrxlist.comfda.gov. Studies in healthy Korean subjects have shown median Tmax values to be around 0.75 hours dovepress.comnih.gov. The oral pharmacokinetics of eletriptan are generally consistent and slightly more than dose-proportional over the clinical dose range fda.govdrugs.comrxlist.comfda.gov.

The presence of a migraine attack can alter the absorption kinetics of eletriptan. During a moderate to severe migraine, the median time to reach peak plasma concentration (Tmax) is delayed, occurring at approximately 2.0 to 2.8 hours hres.canih.govfda.govdrugs.comrxlist.comfda.govsahpra.org.za. Furthermore, a migraine attack has been shown to reduce the peak plasma concentration (Cmax) by about 32.7% and the area under the curve (AUC), a measure of total drug exposure, by approximately 30% sahpra.org.zafda.gov.

ConditionMedian Tmax (Time to Peak Plasma Concentration)Impact on Cmax (Peak Plasma Concentration)Impact on AUC (Area Under the Curve)
Healthy Subjects~1.5 hoursBaselineBaseline
During Migraine Attack2.0 - 2.8 hoursReduced by ~32.7%Reduced by ~30%
Table 1: Effect of Migraine Attack on Eletriptan Pharmacokinetics

The mean absolute bioavailability of eletriptan after oral administration is approximately 50% hres.canih.govfda.govdrugs.comrxlist.comfda.govdovepress.comsahpra.org.zanih.govdrugbank.com. This indicates that about half of the orally administered dose reaches the systemic circulation unchanged.

The presence of food, particularly a high-fat meal, can influence the absorption of eletriptan. Administration with a high-fat meal increases both the peak plasma concentration (Cmax) and the total drug exposure (AUC) by approximately 20% to 30% hres.cafda.govdrugs.comrxlist.comfda.govsahpra.org.zanih.gov.

ParameterEffect of High-Fat Meal
Cmax (Peak Plasma Concentration)Increase of ~20-30%
AUC (Area Under the Curve)Increase of ~20-30%
Table 2: Influence of Food on Eletriptan Pharmacokinetics

Distribution Dynamics

Once absorbed, eletriptan distributes throughout the body.

The volume of distribution (Vd) of eletriptan following intravenous administration is 138 L. fda.govdrugs.comrxlist.comfda.govnih.govdrugbank.comviatris.ca This relatively large volume of distribution suggests that the drug is distributed into tissues outside of the plasma. Plasma protein binding for eletriptan is moderate, at approximately 85% fda.govdrugs.comfda.govsahpra.org.zanih.govdrugbank.comviatris.ca.

Distribution ParameterValue
Volume of Distribution (Vd)138 L
Plasma Protein Binding~85%
Table 3: Distribution Characteristics of Eletriptan

Plasma Protein Binding

Eletriptan hydrobromide exhibits moderate binding to plasma proteins. nih.govdrugbank.comfda.govfda.gov Research indicates that approximately 85% of eletriptan in the bloodstream is bound to these proteins. nih.govdrugbank.comfda.govfda.govdrugs.com This level of protein binding is a key characteristic of its distribution within the body. The volume of distribution for eletriptan has been established at 138 L following intravenous administration. nih.govfda.govrxlist.com

Table 1: Eletriptan Plasma Protein Binding

Parameter Value
Plasma Protein Binding ~85%

Excretion into Breast Milk and Associated Concentrations

Studies have confirmed that eletriptan is excreted into human breast milk, although in low amounts. nih.govnih.gov In a study involving eight lactating women who received a single 80 mg oral dose, an average of 12.9 mcg of eletriptan was excreted into the milk over a 24-hour period. nih.gov The average half-life of eletriptan in breast milk was determined to be 3.6 hours. nih.gov

Further research involving three breastfeeding women provided more detailed insights into the potential exposure for an infant. The study measured the relative infant dose (RID), which is the infant's dose via milk relative to the mother's dose, adjusted for body weight. The estimated mean RID for eletriptan was 0.6%, with a range of 0.3% to 0.8%. nih.govresearchgate.net The active N-demethylated metabolite was found to be undetectable in the milk samples from this study. nih.gov Due to the presence of the drug in breast milk, it is often advised to avoid breastfeeding for 24 hours after taking eletriptan to minimize infant exposure. nih.govdroracle.ai

Table 2: Eletriptan Excretion in Breast Milk

Study Parameter Finding
Study 1 (n=8, 80 mg dose)
Average Total Excretion (24h) 12.9 mcg
Half-life in Milk 3.6 hours
Average Milk Concentration (at 24h) 1.7 mcg/L
Study 2 (n=3, 20 mg & 40 mg doses)
Peak Milk Concentration Time 2 hours post-dose
Weight-Adjusted Infant Dosage 0.3% - 0.8%

Metabolic Pathways and Enzyme Involvement

Primary Hepatic Metabolism via Cytochrome P450 3A4 (CYP3A4)

Eletriptan undergoes extensive biotransformation, primarily in the liver. nih.gov The principal enzyme responsible for its metabolism is Cytochrome P450 3A4 (CYP3A4). nih.govdrugbank.comfda.govfda.govdrugs.comrxlist.comnih.gov In vitro studies using human liver microsomes have demonstrated a strong correlation between the rate of eletriptan metabolism and the activity of CYP3A4. nih.govfree.fr The metabolism of eletriptan in these systems was significantly inhibited by known CYP3A4 inhibitors such as ketoconazole, erythromycin, and troleandomycin. nih.govhres.ca While CYP3A4 is the primary pathway, other enzymes, including CYP2D6, play a minor role in its metabolism. nih.govnih.gov However, approximately 80% of its elimination is attributed to hepatic demethylation by the CYP3A4 isoenzyme. nih.govdovepress.com

Identification and Characterization of Active Metabolites (N-demethylated metabolite)

The metabolic process of eletriptan results in the formation of several byproducts, but only one has been identified as being pharmacologically active: the N-demethylated metabolite. nih.govdrugbank.comfda.govfda.govnih.gov This metabolite, also known as N-desmethyl eletriptan (DETT), is formed through the removal of a methyl group from the parent compound. nih.govfree.fr While other minor metabolites like the N-oxide and indole (B1671886) acetic acid derivatives are formed, they are not considered active. nih.gov

Elimination Kinetics

The elimination of eletriptan from the body is characterized by a terminal half-life of approximately 4 hours in the general adult population. nih.govdrugbank.comfda.govdrugs.com In elderly individuals (ages 65 to 93), the half-life is slightly prolonged, ranging from 4.4 to 5.7 hours. nih.govfda.gov The primary route of clearance is through non-renal pathways, which account for about 90% of the total clearance. nih.govfda.govdrugs.com The remaining 10% is cleared via renal excretion. nih.govnih.gov The mean renal clearance of eletriptan after oral administration is approximately 3.9 L/h. fda.govdrugs.com

Table 3: Eletriptan Elimination Kinetic Parameters

Parameter Value (General Population) Value (Elderly Population)
Terminal Elimination Half-life ~4 hours 4.4 - 5.7 hours
Non-Renal Clearance ~90% of total clearance Not specified
Renal Clearance ~10% of total clearance Not specified

Terminal Elimination Half-Life

The terminal elimination half-life of eletriptan is approximately 4 hours. fda.govdrugs.comrxlist.comnih.gov This value can be influenced by certain factors, such as age. For instance, a statistically significant increase in the half-life, from about 4.4 hours to 5.7 hours, has been observed between younger adult subjects (18 to 45 years of age) and elderly subjects (65 to 93 years of age). fda.govdrugs.com In cases of overdose, monitoring of patients should continue for at least 20 hours, which is five times the elimination half-life. fda.govhres.camedpath.com Concomitant use of potent CYP3A4 inhibitors, such as ketoconazole, can also prolong the half-life of eletriptan, with one study reporting an increase from 5 to 8 hours. fda.govdrugs.comhres.ca

Table 1: Terminal Elimination Half-Life of Eletriptan

Population Terminal Elimination Half-Life (hours)
General Adult Population ~4
Younger Adults (18-45 years) ~4.4
Elderly (65-93 years) ~5.7

Renal Clearance

The mean renal clearance (CLR) of eletriptan following oral administration is approximately 3.9 L/h. fda.govdrugs.comrxlist.comnih.gov This indicates the rate at which the drug is removed from the body via the kidneys.

Contribution of Non-renal Clearance to Total Clearance

Non-renal clearance is the primary route of elimination for eletriptan, accounting for approximately 90% of its total clearance. fda.govdrugs.comrxlist.comnih.govtaylorandfrancis.com This suggests that the majority of eletriptan is cleared from the body through metabolic processes rather than excretion of the unchanged drug in the urine. The primary metabolic pathway is through the cytochrome P-450 enzyme CYP3A4. fda.govdrugs.comhres.ca

Pharmacokinetic Variability and Special Populations

Influence of Age on Pharmacokinetics

Table 2: Influence of Age on Eletriptan Half-Life

Age Group Average Half-Life (hours)
Younger Adults (18-45 years) 4.4

Hepatic Impairment and Pharmacokinetic Alterations (Cmax, AUC)

In individuals with mild or moderate hepatic impairment, the pharmacokinetics of eletriptan are altered. Studies have demonstrated an increase in both the area under the plasma concentration-time curve (AUC) by 34% and the elimination half-life. fda.govdrugs.com The maximum plasma concentration (Cmax) was also observed to increase by 18%. fda.govdrugs.comnih.gov The effects of severe hepatic impairment on the metabolism of eletriptan have not been formally evaluated. fda.govdrugs.comnih.gov

Table 3: Pharmacokinetic Alterations in Mild to Moderate Hepatic Impairment

Pharmacokinetic Parameter Percentage Increase
AUC (Area Under the Curve) 34%

Renal Impairment and Pharmacokinetic Alterations, including Blood Pressure Effects

Studies in subjects with mild, moderate, or severe renal impairment have shown no significant change in the clearance of eletriptan. fda.govdrugs.comnih.govhres.ca However, elevations in blood pressure have been observed in this population following administration of the drug. fda.govdrugs.comnih.govhres.ca The blood pressure effect was more pronounced in individuals with renal impairment as compared to healthy subjects. medpath.com For instance, one study noted that the maximum increase from baseline in systolic blood pressure ranged from 14 mmHg to 17 mmHg, and for diastolic blood pressure, it ranged from 14 mmHg to 21 mmHg in subjects with renal impairment, which was greater than the 3-4 mmHg increase seen in normal subjects. medpath.com

Drug Drug Interactions and Pharmacokinetic/pharmacodynamic Considerations

Interactions with Serotonergic Drugs

There have been post-marketing reports of serotonin (B10506) syndrome, a potentially life-threatening condition, in patients taking triptans, including eletriptan (B1671169), concurrently with selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). drugs.com Serotonin syndrome occurs when there is an excess of serotonergic activity in the central nervous system. mayoclinic.org Symptoms can include mental status changes, autonomic instability, and neuromuscular abnormalities. mdedge.com

The theoretical basis for this interaction is that both triptans and SSRIs/SNRIs increase serotonin levels or activity. mayoclinic.orgdrugs.com Triptans are serotonin 5-HT1B/1D receptor agonists, while SSRIs and SNRIs increase synaptic serotonin levels by blocking its reuptake. mayoclinic.orgjwatch.org In 2006, the U.S. Food and Drug Administration (FDA) issued a warning about the potential risk of serotonin syndrome with the combined use of these medications. mdedge.comjwatch.org

However, subsequent research and analysis of large patient databases suggest that the actual incidence of serotonin syndrome from this combination is very low. mayoclinic.orgjwatch.orgmdlinx.com A study examining over 30,000 person-years of exposure to both triptans and SSRIs or SNRIs found a very low rate of definite serotonin syndrome cases. jwatch.orgmdlinx.com While the risk appears to be low, healthcare providers should remain vigilant for the signs and symptoms of serotonin syndrome in patients co-prescribed eletriptan and serotonergic antidepressants. mayoclinic.org

Tricyclic Antidepressants (TCAs) and Monoamine Oxidase (MAO) Inhibitors: Risk of Serotonin Syndrome

The concomitant use of eletriptan with serotonergic drugs, such as tricyclic antidepressants (TCAs) and monoamine oxidase (MAO) inhibitors, may increase the risk of serotonin syndrome. drugbank.comdrugs.com This potentially life-threatening condition occurs when there is an excess of serotonergic activity in the central nervous system. mayoclinic.org Symptoms of serotonin syndrome can include mental status changes (e.g., agitation, hallucinations, coma), autonomic instability (e.g., tachycardia, labile blood pressure, hyperthermia), neuromuscular aberrations (e.g., hyperreflexia, incoordination), and/or gastrointestinal symptoms (e.g., nausea, vomiting, diarrhea). rxlist.com

While cases of serotonin syndrome have been reported with the co-administration of triptans and selective serotonin reuptake inhibitors (SSRIs), serotonin and norepinephrine (B1679862) reuptake inhibitors (SNRIs), TCAs, and MAO inhibitors, the risk appears to be relatively low. drugbank.commayoclinic.orgrxlist.com Eletriptan is not a substrate for monoamine oxidase (MAO) enzymes, so a direct pharmacokinetic interaction with MAO inhibitors is not expected. fda.govnih.gov However, the pharmacodynamic interaction resulting from the combined serotonergic effects necessitates caution. medpath.com If concomitant treatment is clinically warranted, careful observation of the patient is advised, particularly during treatment initiation and dose increases. nih.gov

Interacting Drug ClassPotential OutcomeMechanism
Tricyclic Antidepressants (TCAs)Increased risk of Serotonin SyndromeAdditive serotonergic effects drugs.comrxlist.com
Monoamine Oxidase (MAO) InhibitorsIncreased risk of Serotonin SyndromeAdditive serotonergic effects drugs.comrxlist.com

Concomitant Administration with other Triptans

The administration of eletriptan within 24 hours of another 5-HT1 agonist, including other triptans, is not recommended. fda.govmayoclinic.org This is due to the potential for additive vasospastic effects on coronary arteries. medscape.com Triptans, as a class, cause vasoconstriction of cranial blood vessels, which is their primary mechanism of action in relieving migraine pain. minicule.com Combining different triptans could theoretically lead to excessive vasoconstriction. americanmigrainefoundation.org

While the FDA contraindicates the use of different triptans within a 24-hour period, some research suggests a lack of scientific evidence for this prohibition, especially given that a second dose of the same triptan is permissible after two hours. nyheadache.com Nevertheless, the current recommendation is to avoid the concurrent use of eletriptan with other triptans such as almotriptan (B1666892), frovatriptan, naratriptan (B1676958), rizatriptan (B1679398), sumatriptan (B127528), and zolmitriptan (B1197). mayoclinic.orgrxlist.com

Interactions with Ergot Derivatives: Vasospastic Reactions

Ergot-containing drugs, such as ergotamine and dihydroergotamine (B1670595) (DHE), have been reported to cause prolonged vasospastic reactions. fda.govnih.gov Due to the potential for these effects to be additive with the vasoconstrictive properties of eletriptan, the use of ergotamine-containing or ergot-type medications within 24 hours of eletriptan is not recommended. fda.govamericanmigrainefoundation.org This combination may increase the risk of vasospasm. minicule.com Minor, though additive, increases in blood pressure have been observed in clinical studies when oral caffeine/ergotamine was administered 1 and 2 hours after eletriptan. medpath.com

Other Clinically Relevant Drug Interactions

The co-administration of propranolol (B1214883) with eletriptan has been shown to have a modest effect on the pharmacokinetics of eletriptan. In the presence of propranolol, the Cmax (peak plasma concentration) and AUC (area under the curve, a measure of total drug exposure) of eletriptan were increased by 10% and 33%, respectively. fda.govfda.gov Despite these pharmacokinetic changes, no interactive increases in blood pressure were observed. fda.gov Therefore, a dosage adjustment of eletriptan does not appear to be necessary for patients taking propranolol. droracle.ai

Interacting DrugChange in Eletriptan CmaxChange in Eletriptan AUCRecommendation
Propranolol▲ 10% fda.govfda.gov▲ 33% fda.govfda.govNo dosage adjustment needed droracle.ai

Eletriptan may decrease the antihypertensive activities of certain medications. drugbank.com This is a pharmacodynamic interaction where the vasoconstrictive effects of eletriptan may counteract the blood pressure-lowering effects of antihypertensive drugs.

Chlorothiazide : Eletriptan may diminish the antihypertensive effects of chlorothiazide. drugbank.comprescriberpoint.com

Ambrisentan : Similarly, eletriptan may decrease the antihypertensive activities of ambrisentan, an endothelin receptor antagonist used for pulmonary arterial hypertension. drugbank.comdrugbank.com

The concomitant use of eletriptan with other drugs that can affect blood pressure may lead to an increased risk of hypertension. drugbank.com

Arbutamine : The risk or severity of hypertension can be increased when eletriptan is combined with arbutamine. drugbank.com

Aminophenazone : The risk or severity of hypertension can also be increased when eletriptan is combined with aminophenazone. drugbank.com

Impact on Central Nervous System (CNS) Depression

Eletriptan hydrobromide is not a CNS depressant; however, when co-administered with other substances that have CNS depressant effects, there is a potential for additive pharmacodynamic interactions. This can lead to an increased risk or severity of CNS depression, including enhanced sedation and impairment of cognitive and psychomotor skills. The mechanism for this interaction is not due to a pharmacokinetic alteration of eletriptan but rather a potentiation of the depressant effects on the central nervous system.

Clinical vigilance is advised when eletriptan is used in conjunction with various classes of CNS depressants. These include, but are not limited to, benzodiazepines, opioids, certain antidepressants, and alcohol. The concomitant use of these substances can result in additive effects such as drowsiness, dizziness, and difficulty concentrating.

Detailed Research Findings

While specific clinical studies quantifying the precise impact of eletriptan on psychomotor performance when combined with CNS depressants are not extensively detailed in publicly available literature, the pharmacological profile of these medications underpins the warnings about their combined use.

For instance, benzodiazepines like alprazolam, diazepam, and lorazepam are known to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. drugbank.com Eletriptan's known side effects can include dizziness and somnolence; therefore, concurrent use with benzodiazepines may potentiate these effects. researchgate.net

Similarly, opioid analgesics such as morphine also carry the risk of CNS depression. drugbank.com The combination of a triptan like eletriptan with an opioid could lead to an augmented sedative effect.

Furthermore, the co-administration of triptans with serotonergic drugs, including many antidepressants, presents a risk for serotonin syndrome. drugs.com Symptoms of serotonin syndrome can involve mental status changes such as agitation, hallucinations, and coma, which represent a significant impact on the central nervous system. drugs.com

Alcohol is a well-known CNS depressant, and its consumption with medications that can cause drowsiness is generally discouraged. Although specific interaction studies between eletriptan and alcohol may not show a formal contraindication, the potential for additive sedative effects is a clinical consideration.

The following table summarizes the potential pharmacodynamic interactions between this compound and various classes of CNS depressants.

Table 1: Pharmacodynamic Interactions of this compound with CNS Depressants

Interacting Drug Class Potential Pharmacodynamic Effect Clinical Consideration
Benzodiazepines Increased risk of sedation, dizziness, and impaired coordination. drugbank.com Caution is advised, particularly when performing tasks that require mental alertness.
Opioid Analgesics Additive sedative and CNS depressant effects. drugbank.com Monitor for excessive drowsiness and respiratory depression.
Serotonergic Antidepressants (SSRIs, SNRIs, TCAs) Potential for serotonin syndrome, with symptoms including confusion, agitation, and hallucinations. drugs.com Close monitoring for symptoms of serotonin syndrome is recommended.

| Alcohol | Possible potentiation of sedative effects, leading to increased drowsiness and impaired motor skills. | Patients should be advised of the potential for enhanced CNS depression. |

Clinical Efficacy and Comparative Effectiveness Research

Functional Improvement and Quality of Life Measures

The efficacy of eletriptan (B1671169) hydrobromide extends beyond simple pain relief, demonstrating significant benefits in functional improvement and health-related quality of life for individuals suffering from migraine.

A crucial measure of an acute migraine treatment's effectiveness is its ability to restore a patient's capacity to engage in their normal daily activities. Research has shown that eletriptan significantly reduces the functional impairment caused by migraine attacks.

In a multinational, randomized clinical trial, patients receiving eletriptan experienced a substantial reduction in the time they were unable to perform their usual activities. The median duration of functional impairment for patients taking either a 40 mg or 80 mg dose of eletriptan was 4 hours. This stands in stark contrast to the median of 9 hours of lost time reported by patients who received a placebo, a difference that was highly statistically significant (p < 0.001) nih.gov. This five-hour median reduction in time lost from usual activities underscores the compound's role in minimizing the personal and societal burden of migraine nih.gov.

Migraine is a chronic and highly prevalent disorder that negatively impacts a patient's health-related quality of life (HRQoL), not only during an attack but also in the periods between them oup.com. Effective treatment that shortens attack duration and reduces functional impairment is expected to improve HRQoL oup.com. Studies have confirmed that treatment with eletriptan is associated with such improvements.

Comparative Efficacy Studies against Other Triptans

Eletriptan has been extensively studied in head-to-head clinical trials against other commonly prescribed triptans. These studies provide valuable insights into its relative efficacy in the acute treatment of migraine.

Multiple studies have compared oral eletriptan to oral sumatriptan (B127528), consistently demonstrating the superior efficacy of eletriptan.

In a large, double-blind study, both 40 mg and 80 mg doses of eletriptan were found to be superior to 50 mg and 100 mg doses of sumatriptan for 2-hour headache response and achieving complete pain relief (p < 0.05) nih.gov. Specifically, at 2 hours, headache response rates were 64% for eletriptan 40 mg and 67% for eletriptan 80 mg, compared to 50% for sumatriptan 50 mg and 53% for sumatriptan 100 mg nih.gov. Furthermore, eletriptan 40 mg was significantly superior to both doses of sumatriptan in terms of functional improvement (p < 0.005) nih.gov. Another trial confirmed that the 2-hour headache response rate was significantly higher for eletriptan 40 mg (67%) than for sumatriptan 100 mg (59%; P <.001) nih.govresearchgate.net. The 80 mg dose of eletriptan was also found to be superior to 100 mg of sumatriptan in achieving pain-free status at 2 hours (37% vs. 23%; p < 0.05) neurology.org.

Efficacy Endpoint (at 2 hours)Eletriptan 40 mgEletriptan 80 mgSumatriptan 50 mgSumatriptan 100 mgPlacebo
Headache Response 64% - 67%67% - 77%50%53% - 59%26% - 31%
Pain-Free 29% - 35%37%-23% - 26%6%
Functional Improvement Superior to Sumatriptan----

Data compiled from multiple clinical trials. nih.govnih.govresearchgate.netneurology.org

A comparison was also made between oral eletriptan 80 mg and subcutaneous sumatriptan 6 mg in patients who had previously used the subcutaneous formulation. While subcutaneous sumatriptan demonstrated a faster headache response and higher pain-free rates, oral eletriptan had a significantly lower headache recurrence rate (25% vs. 40%; P < 0.05). In this crossover study, a slight majority of patients (50.6%) preferred eletriptan over subcutaneous sumatriptan (43%) nih.gov.

Comparative analyses have positioned eletriptan and rizatriptan (B1679398) as two of the more effective oral triptans. A large network meta-analysis of 137 randomized controlled trials found that for achieving freedom from pain at 2 hours, eletriptan was the most effective intervention, followed by rizatriptan mdedge.comemjreviews.commedtigo.com. Another meta-analysis concluded that eletriptan 40 mg and rizatriptan 10 mg provided the greatest pain relief within 2 hours among all triptans nih.gov.

Clinical experience has also shown that patients who have an unsatisfactory response to rizatriptan may benefit from switching to eletriptan. In one open-label study of such patients, treatment with eletriptan 40 mg resulted in a 64% headache response at 2 hours, and 41% of patients reported a return to normal functioning nih.gov. However, patient preference can be influenced by the formulation. One study found that significantly more patients preferred a rizatriptan 10-mg wafer formulation over an eletriptan 40-mg tablet (61.1% vs. 38.9%), with the most common reason being the speed of headache relief researchgate.net.

Study TypeKey Finding
Network Meta-analysis Eletriptan was the most effective triptan for pain freedom at 2 hours, followed by rizatriptan. emjreviews.commedtigo.com
Switch Study In patients dissatisfied with rizatriptan, eletriptan 40 mg provided a 64% headache response at 2 hours. nih.gov
Patient Preference Study Patients preferred rizatriptan 10-mg wafer over eletriptan 40-mg tablet, citing faster relief. researchgate.net

Direct comparative trials have been conducted to evaluate the efficacy of eletriptan relative to zolmitriptan (B1197). In a multicenter, double-blind trial, eletriptan 80 mg was superior to zolmitriptan 2.5 mg on the primary endpoint of 2-hour headache response (74% vs. 60%; P < 0.0001) nih.gov. The 80 mg dose of eletriptan was also superior to zolmitriptan on all secondary endpoints at 1, 2, and 24 hours nih.govresearchgate.net.

The 40 mg dose of eletriptan demonstrated similar efficacy to zolmitriptan 2.5 mg in earlier endpoints but was associated with a significantly lower rate of headache recurrence and a reduced need for rescue medication over 24 hours (P < 0.05) nih.govresearchgate.netnih.gov. On patients' global ratings of treatment, both the 40 mg and 80 mg doses of eletriptan scored significantly better than zolmitriptan nih.gov. A broader network meta-analysis also ranked eletriptan as more effective than zolmitriptan for achieving pain freedom at the 2-hour mark medtigo.com.

Efficacy EndpointEletriptan 80 mgEletriptan 40 mgZolmitriptan 2.5 mgPlacebo
2-Hour Headache Response 74%64%60%22%
Recurrence/Rescue Medication -Significantly Lower--
Patient Global Rating Significantly BetterSignificantly Better--

Data from a head-to-head clinical trial. nih.gov

Vs. Almotriptan (B1666892)

Clinical research has established eletriptan as an effective option for the acute treatment of migraine. When compared with almotriptan, another triptan, meta-analyses of clinical trials have shown that eletriptan generally demonstrates a favorable efficacy profile. One meta-analysis of 53 trials indicated that eletriptan 80 mg and almotriptan 12.5 mg were among the triptans with the highest probability of a significant therapeutic effect. While both medications are effective, some studies suggest differences in their performance on specific outcome measures. For instance, almotriptan has been noted for having a favorable balance of efficacy and tolerability, with a sustained pain-free rate that was significantly higher than sumatriptan 100 mg in one analysis. researchgate.net Almotriptan is available as a generic, and its brand name, Axert, is no longer on the market. researchgate.net Eletriptan is also available in a generic form. researchgate.net

Comparative User Ratings of Eletriptan and Almotriptan
DrugAverage Rating (out of 10)Positive Effect ReportedNegative Effect Reported
Eletriptan8.381%13%
Almotriptan9.091%6%

Note: User ratings are based on subjective reports and not from clinically verified studies. nih.gov

Vs. Naratriptan (B1676958)

Comparative studies have consistently shown eletriptan to have superior efficacy compared to naratriptan for the acute treatment of migraine. nih.gov In a randomized, double-blind study, eletriptan demonstrated significantly higher headache response rates at both 2 and 4 hours post-dose compared to naratriptan. nih.gov Specifically, at 2 hours, the headache response rate for eletriptan was 56% versus 42% for naratriptan. nih.gov This superiority extended to pain-free response at 2 hours, where eletriptan achieved a 35% rate compared to 18% for naratriptan. nih.gov

Furthermore, patients treated with eletriptan had a lower use of rescue medication (15% vs. 27%) and a higher sustained headache response at 24 hours (38% vs. 27%) compared to those treated with naratriptan. nih.gov While naratriptan may take up to 4 hours to reach its full effect, eletriptan's full effect is typically seen within 2 hours. researchgate.net

Efficacy of Eletriptan vs. Naratriptan at 2 Hours
OutcomeEletriptan 40 mgNaratriptan 2.5 mgPlacebo
Headache Response56%42%31%
Pain-Free Response35%18%Not Reported

Efficacy in Specific Migraine Subtypes

Eletriptan has demonstrated efficacy in the treatment of menstrual migraine, a subtype known for being particularly severe and long-lasting. researchgate.net A pooled analysis of randomized controlled trials found that 2-hour headache outcome measures were similar for women treated with eletriptan during their menstrual period (defined as menses days -1 to +4) and those treated outside of this period. nih.gov In women with menstrually related migraines, headache response rates at 2 hours were significantly higher with eletriptan compared to placebo (64% for 40 mg and 68% for 80 mg vs. 26% for placebo). researchgate.net

Headache Response in Menstrual vs. Non-Menstrual Migraine with Eletriptan
GroupHeadache Response at 2 Hours (Odds Ratio vs. Placebo)Headache Recurrence Rate
Menstrual MigraineSimilar to Non-Menstrual26.8%
Non-Menstrual MigraineSimilar to Menstrual18.6%

Early Intervention Strategies and Outcomes

Research suggests that early intervention with eletriptan, when migraine pain is mild, leads to better treatment outcomes. A double-blind, placebo-controlled study evaluated the efficacy of treating a single migraine attack when the headache pain was mild. researchgate.net The results showed that for patients who treated their headache at a mild pain intensity, the 2-hour pain-free rate with eletriptan 40 mg was 68%, compared to 25% with placebo. researchgate.net For the total patient sample, which included those with mild-to-severe headaches, the 2-hour pain-free rates were 47% for eletriptan 40 mg and 35% for eletriptan 20 mg, both significantly higher than the 22% rate for placebo. researchgate.net

The study concluded that the intensity of pain at the time of taking eletriptan appeared to have a greater influence on the outcome than the timing of the dose relative to the onset of the headache. researchgate.net The American Headache Society recommends the use of triptans at the onset of a migraine attack for the most effective results. nih.gov

Impact of Early Intervention on 2-Hour Pain-Free Rates with Eletriptan 40 mg
Treatment GroupPain Intensity at Treatment2-Hour Pain-Free Rate
Eletriptan 40 mgMild68%
PlaceboMild25%
Eletriptan 40 mgMild-to-Severe (Total Sample)47%
PlaceboMild-to-Severe (Total Sample)22%

Long-term Efficacy and Sustained Response

Eletriptan has demonstrated consistent and sustained efficacy in the long-term treatment of migraine. A multiple-attack study was conducted to evaluate the consistency of response to eletriptan. neurology.orgnih.gov In this study, patients first went through an open-label phase, treating three migraine attacks with eletriptan 40 mg. neurology.orgnih.gov Based on their response, they were then treated with either eletriptan 40 mg or 80 mg in a four-attack study where placebo was substituted for one of the attacks in a randomized, double-blind manner. neurology.orgnih.gov

The within-patient consistency, defined as a 2-hour headache response in at least two of the three attacks, was 77% for the 40 mg dose and 73% for the 80 mg dose. nih.gov The sustained headache response at 24 hours, averaged across the three attacks, was significantly higher for both eletriptan doses compared to placebo. neurology.orgnih.gov Similarly, the sustained pain-free response at 24 hours was also significantly higher with eletriptan. neurology.orgnih.gov These findings indicate that eletriptan provides a reliable and sustained response over multiple migraine attacks. neurology.orgnih.gov The tolerability of eletriptan has also been shown to be stable in long-term treatments. nih.gov

Sustained Response at 24 Hours (Averaged Across 3 Attacks)
TreatmentSustained Headache ResponseSustained Pain-Free Response
Eletriptan 40 mg49%30%
Eletriptan 80 mg43%25%
Placebo (for 40 mg group)32%5%
Placebo (for 80 mg group)11%3%

Advanced Research Methodologies and Formulations for Eletriptan Hydrobromide Delivery

Novel Drug Delivery Systems

Buccal Films: Design, Development, and In Vitro/Ex Vivo/In Vivo Characterization

Buccal films represent a promising alternative for eletriptan (B1671169) hydrobromide delivery, offering rapid drug absorption directly into the systemic circulation, thereby bypassing the gastrointestinal tract and first-pass metabolism.

Design and Development: Immediate-release buccal films of eletriptan hydrobromide have been successfully developed using the solvent casting method. nih.govcncb.ac.cnnih.gov A common polymer used in the formulation is hydroxypropyl methylcellulose (B11928114) (HPMC) E5, which allows the films to be transparent, colorless, and uniform. nih.govcncb.ac.cnnih.gov The optimization of these films often involves experimental designs like the central composite rotatable design (CCRD) to fine-tune the formulation for desired characteristics. nih.govcncb.ac.cnnih.govmdpi.com

In Vitro Characterization:

Drug Release: In vitro studies have demonstrated high percentage of drug release from these films, with one study reporting up to 102.61 ± 1.13%. nih.govcncb.ac.cnnih.gov

Drug Diffusion: Using a cellulose (B213188) membrane, a maximum of 92.87 ± 0.87% of the drug was shown to diffuse. nih.govcncb.ac.cnnih.gov

Disintegration and Dissolution: Optimized films exhibit prompt disintegration, with a reported disintegration time of 13 ± 1 seconds and a total dissolving time of 42.6 ± 0.75 seconds. mdpi.com

Ex Vivo Characterization: Studies using goat buccal mucosa have shown rapid drug diffusion, with approximately 80.9% of the drug released within 30 minutes, indicating efficient permeation across the buccal membrane. nih.govcncb.ac.cnnih.gov

In Vivo Characterization: Pharmacokinetic studies in albino rabbits have highlighted the improved bioavailability of this compound from buccal films compared to oral solutions. mdpi.com

ParameterBuccal FilmOral Solution
Cmax (ng/mL) 119 - 12890
Tmax (h) 1Not specified
t½ (h) 4.54 - 4.705.21

This table presents a summary of in vivo pharmacokinetic data for this compound buccal films.

Orodispersible Tablets (ODT): Formulation, Characterization, and Enhanced Onset of Action

Orodispersible tablets (ODTs) are designed to disintegrate or dissolve rapidly in the mouth without the need for water, offering a convenient and fast-acting dosage form for migraine sufferers. ijpsjournal.com

Formulation and Characterization: this compound ODTs are typically prepared by the direct compression method using various superdisintegrants such as crosspovidone, croscarmellose sodium, and sodium starch glycolate (B3277807). rjptonline.orgresearchgate.net The evaluation of these tablets includes assessing physical parameters, drug content, wetting time, and water absorption ratio. rjptonline.orgresearchgate.net An optimized formulation (F9) demonstrated a disintegration time of just 18 seconds and achieved over 95% cumulative drug release within 10 minutes. rjptonline.orgresearchgate.net This rapid disintegration and dissolution is intended to facilitate a faster onset of therapeutic action. ijpsjournal.comrjptonline.org

Formulation ParameterObservation
Method Direct Compression
Superdisintegrants Crosspovidone, Croscarmellose Sodium, Sodium Starch Glycolate
Optimized Disintegration Time 18 seconds
Optimized Drug Release >95% in 10 minutes

This table summarizes the formulation and characterization highlights of this compound ODTs.

Nasal Gels with Solid Lipid Nanoparticles: Brain Targeting and Pharmacokinetic Studies

Intranasal delivery is a non-invasive route that can facilitate direct nose-to-brain transport, bypassing the blood-brain barrier. rjptonline.orgrjptonline.orgresearchgate.net Formulating this compound into nasal gels containing solid lipid nanoparticles (SLNs) has been explored to enhance brain targeting. rjptonline.orgrjptonline.orgresearchgate.net

Formulation and Characterization: SLNs loaded with this compound are prepared using techniques like the emulsification solvent evaporation method. rjptonline.orgrjptonline.orgresearchgate.net These nanoparticles are then incorporated into a gel base. Key parameters evaluated include particle size, polydispersity index, zeta potential, and drug entrapment efficiency, all of which were found to be within acceptable ranges in studies. rjptonline.orgrjptonline.org The in-vitro drug release from an optimized gel formulation was found to be 92.45% over 12 hours. rjptonline.orgrjptonline.orgresearchgate.net

Pharmacokinetic and Brain Targeting Studies: Pharmacokinetic studies conducted in albino Wistar rats demonstrated significantly higher brain concentrations of this compound following intranasal (i.n.) administration of the SLN gel compared to oral administration or an intranasal solution. rjptonline.orgrjptonline.orgresearchgate.net

Administration RouteCmax in Brain (ng/mL)Tmax in Brain (h)
Intranasal E-HBr-SLN Gel 21465.87 ± 1110.668.45
Intranasal E-HBr Solution 16451.53 ± 3792.407.69
Oral E-HBr Solution 6797.23 ± 842.867.00

This table compares the pharmacokinetic parameters in the brain for different this compound formulations in rats.

The brain/blood ratio at 0.5 hours was highest for the SLN gel (2.35) compared to the intranasal solution (1.19) and oral solution (0.80), indicating efficient direct nose-to-brain transport. rjptonline.orgrjptonline.orgresearchgate.net The SLN formulation also showed the highest drug-targeting efficiency (2.35%) and direct transport percentage (66.05%). rjptonline.orgrjptonline.org

Pharmacokinetic Modeling and Simulation in Drug Development

While specific studies on pharmacokinetic modeling and simulation for this compound development were not detailed in the reviewed literature, the pharmacokinetic data obtained from in vivo studies of novel formulations are crucial inputs for such models. Pharmacokinetic parameters like Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the curve), and elimination half-life (t½) are determined through noncompartmental methods. nih.gov These parameters, derived from studies on buccal films, ODTs, and nasal SLN gels, can be used to simulate and predict the drug's behavior in the body, aiding in the optimization of dosage forms and predicting clinical outcomes. For example, the linear increase in Cmax and AUC with dose, as observed in studies with Korean subjects, provides a basis for dose-proportionality modeling. nih.gov

Analytical Techniques for this compound Quantification in Biological Matrices (e.g., HPLC-Mass Spectrometry)

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and bioequivalence studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method for this purpose due to its sensitivity, selectivity, and reproducibility. researchgate.netnih.gov

A validated HPLC-MS/MS method for quantifying eletriptan in human plasma has been developed using naratriptan (B1676958) as an internal standard. researchgate.netnih.gov The chromatographic separation is achieved on a C18 column with a mobile phase consisting of 0.1% formic acid and methanol (B129727) (40:60 v/v). researchgate.netnih.gov Detection is performed in multiple reaction monitoring (MRM) positive mode. researchgate.netnih.gov

Validation Parameters of a Developed HPLC-MS/MS Method:

Linearity: The method showed a linear concentration range of 0.5–250.0 ng/mL with a correlation coefficient (r²) of ≥ 0.9963. researchgate.netnih.gov

Precision: Intra- and inter-day precision were within 1.4–9.2% and 4.4–5.5%, respectively. researchgate.netnih.gov

Accuracy: Intra- and inter-day accuracy were within 96.8–103% and 98.5–99.8%, respectively. researchgate.netnih.gov

This robust analytical method has been successfully applied to bioequivalence studies in human volunteers. researchgate.net Similar LC-MS/MS methods have also been developed and validated for the quantification of eletriptan in rabbit plasma to support preclinical pharmacokinetic evaluations. wisdomlib.orgwisdomlib.org

Drug-Excipient Compatibility Studies in Formulation Development

Ensuring the compatibility of the active pharmaceutical ingredient with various excipients is a critical step in the development of a stable and effective dosage form. For this compound formulations, drug-excipient compatibility is typically assessed using techniques like Fourier Transform Infrared Spectroscopy (FTIR) and Differential Scanning Calorimetry (DSC). nih.govresearchgate.net

FTIR Analysis: FTIR spectroscopy is used to identify any potential chemical interactions between the drug and the excipients. In the development of buccal films, FTIR spectra of the pure drug, the polymer (HPMC E5), the plasticizer (glycerol), and the final film formulation were compared. nih.gov The characteristic peaks of this compound (e.g., a strong C-O bond at 1140 cm⁻¹) remained unchanged in the spectrum of the film, indicating the absence of significant chemical interactions. nih.gov Similarly, compatibility studies for ODTs involving superdisintegrants like crosspovidone, croscarmellose sodium, and sodium starch glycolate have shown no interaction with this compound. researchgate.net

DSC Analysis: DSC is employed to investigate the solid-state properties and potential interactions that might be indicated by changes in melting points or the appearance of new thermal events. Overlay DSC thermograms of pure this compound and its physical mixtures with excipients are analyzed to confirm compatibility. researchgate.net

These studies are fundamental to selecting appropriate excipients that will not compromise the stability or performance of the final this compound product. nih.govresearchgate.net

In Vitro Dissolution Profile Evaluation and Kinetic Models

The in vitro dissolution profile is a critical tool in the development of advanced drug delivery systems for this compound, providing essential insights into the rate and mechanism of drug release from a given formulation. researchgate.netmdpi.com These studies are fundamental for quality control, ensuring batch-to-batch consistency, and predicting the in vivo performance of the drug product. researchgate.net The application of mathematical kinetic models to dissolution data further elucidates the underlying drug release mechanisms, such as diffusion, erosion, or a combination thereof. researchgate.netdissolutiontech.com

Research into various formulations of this compound demonstrates a wide range of dissolution behaviors tailored to specific therapeutic objectives, from rapid release for acute migraine treatment to sustained release for prolonged action.

Detailed Research Findings

Immediate and Rapid Release Formulations:

Orodispersible Tablets (ODTs) and Films (ODFs): Formulations designed for rapid disintegration and dissolution are paramount for acute migraine therapy. Studies on ODTs have shown that more than 85% of this compound can be dissolved within the first 15 minutes. dissolutiontech.com An optimized ODT formulation achieved over 95% drug release in just 10 minutes. rjptonline.orgresearchgate.net Similarly, Orally Disintegrating Films (ODFs) demonstrated a 78% release of the compound in the first 15 minutes, with complete release achieved within 45 minutes. dissolutiontech.com

Buccal Films: Immediate-release buccal films have also been developed, with in vitro studies showing a complete drug release of 100.21% within 30 minutes. nih.gov Another study on buccal films reported a release of up to 102.61% in the same timeframe, indicating rapid and efficient drug liberation. mdpi.comnih.gov The dissolution for these films was typically conducted in simulated saliva buffer at pH 5.7 or 7.4. mdpi.comdissolutiontech.comnih.gov

Immediate-Release Tablets: The goal for conventional immediate-release tablets is often to meet a Q point of 85% drug release within 15 minutes, a benchmark that has been successfully achieved in formulation studies. jusst.org

Sustained-Release and Other Formulations:

In Situ Gels: In contrast to rapid-release formulations, in situ gel systems exhibit a slower, more controlled release pattern. One study observed a 93% cumulative drug release from an in situ gel at the end of 4 hours, a mechanism attributed to polymer erosion and drug diffusion. dissolutiontech.com

Floating Sustained-Release Tablets: To prolong the drug's presence in the gastrointestinal tract, floating sustained-release tablets have been formulated. An optimized batch using polymers like HPMCK4M and Eudragit RS100 showed a sustained release action over 12 hours, with a total of 94.03% of the drug being released. researchgate.net

Influence of Polymorphism:

The crystalline form (polymorph) of this compound can significantly influence its dissolution profile. A comparative study between the α and β polymorphic forms in immediate-release tablets revealed distinct release patterns. researchgate.net In a 0.1 N HCl medium, the β form showed a faster initial release, with approximately 90% dissolved in the first 5 minutes, compared to about 80% for the α form. researchgate.net

The following table summarizes the dissolution parameters and findings from various studies.

Table 1: Summary of In Vitro Dissolution Studies for Various this compound Formulations

Formulation TypeDissolution MediumApparatus / SpeedKey Findings (% Release / Time)
Orodispersible Tablet (ODT)pH 7.4 Artificial SalivaPaddle / 50 rpm>85% in 15 minutes dissolutiontech.com
Orodispersible Film (ODF)pH 7.4 Artificial SalivaPaddle / 50 rpm78% in 15 minutes; 100% in 45 minutes dissolutiontech.com
In Situ GelpH 7.4 Artificial SalivaPaddle / 50 rpm93% in 4 hours dissolutiontech.com
Immediate Release Buccal FilmpH 5.7 Simulated SalivaPaddle / 50 rpm102.61% in 30 minutes mdpi.comnih.gov
Immediate Release Tablet (α polymorph)0.1 N HClPaddle / 100 rpm~80% in 5 minutes researchgate.net
Immediate Release Tablet (β polymorph)0.1 N HClPaddle / 100 rpm~90% in 5 minutes researchgate.net
Floating Sustained-Release Tablet0.1 N HClPaddle (USP Type II)94.03% in 12 hours researchgate.net

Kinetic Models of Drug Release

To understand the mechanism of drug release from these varied formulations, dissolution data are fitted into several kinetic models, including Zero-Order, First-Order, Higuchi, Korsmeyer-Peppas, and Weibull models. researchgate.netdissolutiontech.com The model with the highest correlation coefficient (R²) is considered the best fit for describing the release kinetics. dissolutiontech.com

For ODT and ODF formulations , the release kinetics were best described by the First-Order model , which is characteristic of drug release being dependent on the remaining drug concentration. dissolutiontech.com

The release from the in situ gel formulation was best fitted to the Higuchi model , suggesting that the drug release mechanism is primarily based on Fickian diffusion. dissolutiontech.com

In the case of floating sustained-release tablets , the release profile was found to follow Zero-Order kinetics (with an R² value of 0.9961 for an optimized batch), indicating a constant rate of drug release over time, which is ideal for a sustained-release product. researchgate.net

The study on polymorphs revealed more complex release mechanisms. The dissolution profile of the α form was best represented by the Weibull model , while the β form was best described by the Korsmeyer-Peppas model . researchgate.net This indicates that different crystalline structures can lead to different underlying release mechanisms, even within an immediate-release tablet format. researchgate.net

The application of these models provides a deeper, quantitative understanding of how the formulation components and physical properties of the active pharmaceutical ingredient control the rate and mechanism of this compound release.

Table 2: Kinetic Modeling of this compound Release from Different Formulations

Formulation TypeBest Fit Kinetic ModelRelease Mechanism Indicated
Orodispersible Tablet (ODT)First-Order dissolutiontech.comConcentration-dependent release
Orodispersible Film (ODF)First-Order dissolutiontech.comConcentration-dependent release
In Situ GelHiguchi dissolutiontech.comDiffusion-controlled release
Floating Sustained-Release TabletZero-Order researchgate.netConstant, non-concentration dependent release
Immediate Release Tablet (α polymorph)Weibull researchgate.netComplex release pattern
Immediate Release Tablet (β polymorph)Korsmeyer-Peppas researchgate.netAnomalous transport or complex erosion/diffusion

Emerging Research Directions and Therapeutic Expansion

Off-Label and Investigational Uses of Eletriptan (B1671169) Hydrobromide

While approved for acute migraine, the unique pharmacological profile of eletriptan has prompted investigation into other headache disorders and neurological conditions.

Cluster headache is a severe and debilitating primary headache disorder. While some triptans are approved for the acute treatment of cluster headache attacks, research into their prophylactic use is limited. youtube.com An open-label study investigated the efficacy of eletriptan for the short-term prophylaxis of cluster headaches. In this small trial, 18 patients were treated with eletriptan 40 mg twice daily for a six-day period. The results showed a statistically significant reduction in the mean total number of attacks from 10.9 during the baseline period to 6.3 during the treatment period. nih.gov For six of the sixteen patients who completed the study, the reduction in attack frequency exceeded 50%. nih.gov These preliminary findings suggest that eletriptan may have a role in the short-term preventive treatment of cluster headaches, although larger, controlled trials are necessary to confirm this potential off-label use. youtube.comnih.gov

A novel and significant area of investigation is the potential repurposing of eletriptan hydrobromide for the treatment of acute spinal cord injury (SCI). Following SCI, there is a disruption of descending serotonergic pathways, leading to serotonin (B10506) (5-HT) depletion and dysregulation of 5-HT receptors, which play a role in vertebrate locomotion. nih.gov Preclinical findings in two different animal models of injury showed that eletriptan demonstrated locomotor recovery properties. nih.gov

Based on this preclinical data and the drug's well-established safety profile from over two decades of use in migraine, a Phase 1b/2a clinical trial has been initiated to evaluate its safety, tolerability, and efficacy in human subjects with acute SCI. goodrx.comwebmd.com This trial aims to test eletriptan as a repurposed drug for this new therapeutic indication, highlighting a significant expansion of its investigational scope beyond headache disorders. nih.govgoodrx.com

Pharmacogenomics and Personalized Medicine Approaches to Triptan Therapy

There is significant inter-individual variability in patient response to triptans, and pharmacogenomics seeks to explain this by studying how genetic variations affect drug efficacy and toxicity. inspirajournals.com Eletriptan exhibits a more complex pharmacokinetic and pharmacodynamic profile compared to other triptans, suggesting a greater potential for genetically influenced variations in response. researchgate.net

Research has implicated genetic factors in many aspects of migraine, including the sensitivity to pharmacological treatment. researchgate.net Studies have explored the role of polymorphisms in genes related to serotonin receptors, transporters, and metabolizing enzymes. For example, variations in the serotonin transporter gene (SLC6A4) and the dopamine (B1211576) receptor D2 gene (DRD2) have been investigated for their association with inconsistent responses to triptans, including eletriptan. nih.gov Although research is ongoing, the goal of pharmacogenomics is to develop personalized treatment strategies, allowing for the selection of the most effective triptan for an individual based on their unique genomic profile, thereby maximizing therapeutic benefit. inspirajournals.com

Gene/PolymorphismPotential Association with Triptan (including Eletriptan) TherapySource
SLC6A4 (Serotonin Transporter) Inconsistent response to triptans in migraine nih.gov
DRD2 (Dopamine Receptor D2) Negative response to triptans in migraine nih.gov
GNB3 (G-protein β3 subunit) Lower treatment effect in cluster headache nih.gov

Long-Term Impact of this compound on Migraine Progression

The long-term impact of frequent eletriptan use on the natural course of migraine is a critical area of consideration, primarily centered on the risk of developing medication overuse headache (MOH). migrainetrust.org MOH is a secondary headache disorder characterized by an increase in headache frequency, often developing into a daily or near-daily pattern, resulting from the regular and frequent use of acute headache medications. migrainetrust.orgmayoclinic.org

For triptans, including eletriptan, overuse is generally defined as use on 10 or more days per month. youtube.commayoclinic.org This frequent use can paradoxically lead to a worsening of the underlying headache disorder, a phenomenon sometimes referred to as a "rebound headache". migrainetrust.orgmayoclinic.org The mechanism is not fully understood but is thought to involve changes in central pain processing pathways, receptor sensitization, and alterations in neurotransmitter systems like serotonin and CGRP. mdedge.comnih.gov Preclinical studies suggest that prolonged triptan exposure may lead to increased levels of CGRP, a key molecule in migraine pathophysiology, potentially contributing to the progression to chronic migraine. nih.gov One study noted that the interval between the first intake of a triptan and the onset of daily headaches was shorter (1.7 years) compared to ergots (2.7 years) and simple analgesics (4.8 years), suggesting that triptans may accelerate this progression in susceptible individuals. nih.gov Therefore, while effective for acute attacks, the long-term use of eletriptan must be carefully managed to avoid the development of MOH and potential chronification of migraine. mayoclinic.orgmedlineplus.gov

Pharmacoeconomic and Health Outcomes Research

Cost-Effectiveness Analyses of Eletriptan (B1671169) Hydrobromide

Cost-effectiveness analyses of eletriptan hydrobromide have consistently demonstrated its value in the acute treatment of migraine. These analyses typically weigh the costs of the medication against its clinical benefits, such as the likelihood of achieving a pain-free state. One study found that eletriptan treatment resulted in lower costs per successfully treated attack compared to sumatriptan (B127528). nih.gov This analysis considered various cost components, including the initial dose, subsequent doses for nonresponse or recurrence, and the need for rescue medication. nih.gov

Comparison of this compound to Other Triptans in terms of Cost-Effectiveness

When compared to other triptans, this compound frequently emerges as one of the most cost-effective choices. A comparative analysis found that eletriptan 40 mg, along with rizatriptan (B1679398) 10 mg and almotriptan (B1666892) 12.5 mg, demonstrated the greatest cost-effectiveness. nih.govresearchgate.net This was consistent across various efficacy measures, including being pain-free at two hours and achieving sustained pain-free status without adverse events. nih.govresearchgate.net

In a head-to-head comparison with sumatriptan, eletriptan was found to have a potentially important role in the cost-effective management of migraine. nih.gov Another analysis focusing on Medicaid reimbursement data from seven states concluded that eletriptan 40 mg was associated with the lowest cost per successful treatment outcome. nih.gov Similarly, eletriptan 40 mg had the lowest total triptan cost for treating 100 migraine attacks in a separate study. nih.gov Recent evidence continues to support the high efficacy of eletriptan, with one analysis finding it to be the most effective drug for pain relief at two hours when compared to a range of other triptans and newer migraine medications. bmjgroup.com

TriptanTotal Cost to Treat 100 AttacksCost Per Successfully Treated Patient
Eletriptan 40 mg $1,560$56.39
Zolmitriptan (B1197) 2.5 mg $1,629Not specified
Almotriptan 12.5 mg $1,670Not specified
Naratriptan (B1676958) 2.5 mg $1,945$111.44
Data adapted from a 2015 review on the pharmacoeconomics of eletriptan. Costs are based on average wholesale price less 15% and may not reflect current market prices. nih.gov

Economic Burden of Migraine and Impact of Effective Treatment

Migraine imposes a substantial economic burden on individuals, healthcare systems, and society as a whole. This burden comprises both direct medical costs (e.g., physician visits, emergency department use, and medication) and indirect costs, which are often much larger. nih.govresearchgate.net The total annual economic impact of migraine in the United States has been estimated to be in the billions of dollars. ajmc.comtandfonline.com

Effective treatments like eletriptan can significantly mitigate this economic burden. By providing rapid and sustained pain relief, effective acute treatments can reduce the need for further medical consultations and the use of rescue medications. nih.gov Furthermore, by enabling individuals to return to their daily activities more quickly, these treatments can substantially lower the high indirect costs associated with the condition. nih.govresearchgate.net The societal and economic stake in reducing the migraine burden is considerable, involving individuals, employers, and insurance companies. nih.gov

Consideration of Indirect Costs (e.g., Productivity Loss) in Economic Models

A comprehensive understanding of the economic impact of migraine requires the inclusion of indirect costs in economic models. nih.govresearchgate.net These costs, primarily driven by lost productivity from absenteeism (missing work) and presenteeism (working with reduced effectiveness), often constitute the largest portion of the total economic burden of migraine. nih.govresearchgate.netajmc.com Studies have shown that indirect costs can be several times greater than direct medical costs. ajmc.comtandfonline.com

For instance, one analysis found that two-thirds of the financial burden of migraine is linked to indirect costs. nih.govresearchgate.net Another model estimated that annual indirect costs could be 6.2 to 8.5 times higher than annual direct costs. ajmc.com Economic models that incorporate these productivity losses provide a more accurate picture of the value of effective treatments. A treatment that quickly restores a person's ability to work and function effectively can generate significant economic savings that go far beyond the initial drug cost. nih.govresearchgate.netnih.gov

Cost ComponentImpact of Migraine
Direct Medical Costs Migraineurs had higher direct medical costs over six months ($522 vs $415 for non-migraineurs). nih.gov
Lost Productivity Costs The cost of lost productivity for the migraine group was over $200 higher over six months. nih.gov
Combined Costs The combined total for direct and indirect costs was $1,242 for migraineurs versus $929 for the comparison group over six months. nih.gov
Data from a population-based survey comparing individuals with migraine to a matched control group. nih.gov

Health Care Resource Utilization in this compound-Treated Patients

Health care resource utilization (HCRU) is a key measure of the burden of an illness on the healthcare system. In migraine, HCRU includes physician visits, emergency room visits, hospitalizations, and medication use. nih.govnih.gov Studies show that patients with migraine have higher HCRU and associated costs compared to those without the condition. nih.gov

Q & A

Q. What experimental parameters are critical for validating an analytical method for Eletriptan hydrobromide in pharmaceutical formulations?

Method validation should assess linearity, precision, sensitivity (LOD and LOQ), robustness, and accuracy. For UV spectrophotometry, linearity is validated across 5–20 µg/mL with correlation coefficients >0.999 . Precision requires intraday and interday %RSD <2% (e.g., 0.2441% RSD in recovery studies) . LOD and LOQ are calculated as 1.90 µg/mL and 5.77 µg/mL, respectively, using standard deviation and slope methods . Robustness testing involves varying analysts or environmental conditions while maintaining recovery rates within 99.4–99.7% .

Q. How should researchers design a study to evaluate the linearity of HPLC-MS/MS methods for this compound in biological matrices?

Use spiked plasma samples across a clinically relevant concentration range (e.g., 1–100 ng/mL) . Validate linearity via regression analysis (R² ≥0.99) and assess precision through triplicate measurements at low, medium, and high concentrations. Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. What methodological steps ensure reproducibility in quantifying this compound in tablet formulations?

Follow ICH guidelines:

  • Sample preparation : Accurately weigh tablets, dissolve in methanol, and filter to remove excipients .
  • Instrument calibration : Use standard solutions with absorbance measured at λmax (e.g., 226 nm for UV) .
  • Statistical validation : Report mean recovery (98–102%) and %RSD (<1%) from triplicate analyses .

Advanced Research Questions

Q. How can discrepancies in reported 5-HT receptor binding affinities (Ki) for this compound be resolved?

Discrepancies may arise from assay conditions (e.g., radioligand concentration, tissue source). Conduct comparative studies using identical protocols:

  • Measure Ki values for 5-HT1B (0.92 nM) and 5-HT1D (3.14 nM) in transfected cell lines .
  • Validate via saturation binding assays (Bmax: 2478 fmol/mg for 5-HT1B) and kinetic analyses (K_on: 0.249/min/nM) .
  • Apply statistical models (ANOVA) to assess inter-laboratory variability .

Q. What experimental approaches characterize novel polymorphs of this compound, and how do they impact bioavailability?

Use X-ray diffraction (XRD) to identify crystal structures and differential scanning calorimetry (DSC) to assess thermal stability . Compare solubility and dissolution rates of polymorphs in biorelevant media (e.g., simulated gastric fluid). Advanced techniques like solid-state NMR can elucidate hydrogen bonding patterns affecting pharmacokinetics .

Q. How can researchers reconcile variability in reported recovery rates (98–102%) for this compound across different analytical methods?

Perform a meta-analysis of published data (e.g., UV, HPLC-MS/MS) to identify method-specific biases . Factors to consider:

  • Sample preparation : Extraction efficiency in plasma vs. tablet matrices .
  • Calibration standards : Purity of reference materials (e.g., USP-grade this compound) .
  • Statistical thresholds : Define acceptable %RSD thresholds based on regulatory guidelines (e.g., ≤2% for precision) .

Data Contradiction and Experimental Design

Q. How should researchers design experiments to address conflicting reports on Eletriptan’s vascular selectivity (e.g., 86-fold higher potency in meningeal vs. coronary arteries)?

  • Tissue sourcing : Use human isolated arteries (meningeal, coronary) to minimize species variability .
  • Dose-response curves : Test concentrations spanning clinical free C_max (e.g., 40–80 mg doses) .
  • Mechanistic studies : Block 5-HT1B receptors with selective antagonists (e.g., GR55562) to confirm target specificity .

Q. What statistical frameworks are recommended for analyzing inter-study variability in this compound’s pharmacokinetic parameters?

Apply mixed-effects models to account for covariates (e.g., age, CYP3A4 metabolism) . Use bootstrap resampling to estimate confidence intervals for half-life (t½) and AUC. Validate findings against population pharmacokinetic databases .

Methodological Resources

  • Analytical Validation : ICH Q2(R1) guidelines .
  • Receptor Binding Assays : Competitive radioligand protocols with [3H]Eletriptan .
  • Polymorph Characterization : XRD and DSC methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Eletriptan Hydrobromide
Reactant of Route 2
Eletriptan Hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.